molecular formula C12H19N5O B2928489 diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine CAS No. 2034509-78-7

diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine

Cat. No.: B2928489
CAS No.: 2034509-78-7
M. Wt: 249.318
InChI Key: JCOFPBHCVSUWTM-UHFFFAOYSA-N
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Description

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine typically involves the following steps:

    Formation of the triazolopyridazine core: This is achieved by reacting 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with an appropriate alkylating agent under basic conditions.

    Introduction of the diethylaminoethyl group: The intermediate product is then reacted with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the diethylaminoethyl moiety.

Scientific Research Applications

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Biological Research: The compound is used as a tool to study cellular processes and molecular pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Uniqueness

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine is unique due to its specific diethylaminoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-diethyl-2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-4-16(5-2)6-7-18-11-8-10(3)15-17-9-13-14-12(11)17/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFPBHCVSUWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=NN2C1=NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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